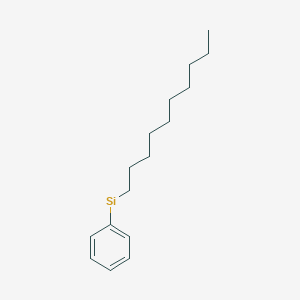
Copper--lanthanum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–lanthanum (1/1) is a compound that combines copper and lanthanum in a 1:1 ratio Lanthanum is a member of the lanthanide series, known for its unique properties and applications in various fields Copper, on the other hand, is a transition metal widely used for its excellent electrical and thermal conductivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper–lanthanum (1/1) can be synthesized using various methods, including wet chemical processes and solid-state reactions. One common method involves the co-precipitation of copper and lanthanum salts, followed by calcination. For instance, copper nitrate and lanthanum nitrate can be dissolved in water, and a precipitating agent such as sodium hydroxide is added to form a mixed hydroxide precipitate. This precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired compound .
Industrial Production Methods: In industrial settings, the Pechini process is often used to produce copper–lanthanum compounds. This method involves the chelation of metal cations with citric acid, followed by polyesterification with ethylene glycol. The resulting polymeric precursor is then calcined to form the final product .
Análisis De Reacciones Químicas
Types of Reactions: Copper–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper in the compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Lanthanum can be reduced using reducing agents like hydrogen gas.
Substitution: The compound can undergo substitution reactions with other metal ions or ligands under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copper can result in the formation of copper oxide, while reduction of lanthanum can yield elemental lanthanum .
Aplicaciones Científicas De Investigación
Copper–lanthanum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: Copper–lanthanum compounds are used in the production of advanced materials, such as high-temperature superconductors and magnetic materials .
Mecanismo De Acción
The mechanism of action of copper–lanthanum (1/1) involves the interaction of copper and lanthanum ions with various molecular targets. Copper ions can participate in redox reactions, while lanthanum ions can form stable complexes with phosphate groups. These interactions can affect various biochemical pathways and processes, such as enzyme activity and cellular signaling .
Comparación Con Compuestos Similares
Copper–lanthanum (1/1) can be compared with other similar compounds, such as:
Copper–cerium (1/1): Similar to copper–lanthanum, this compound is used in catalytic applications but has different redox properties due to the presence of cerium.
Copper–yttrium (1/1): This compound is used in high-temperature superconductors and has distinct magnetic properties compared to copper–lanthanum.
Copper–neodymium (1/1): Known for its use in permanent magnets, this compound has different electronic and magnetic properties compared to copper–lanthanum .
Propiedades
Número CAS |
12053-91-7 |
|---|---|
Fórmula molecular |
CuLa |
Peso molecular |
202.45 g/mol |
Nombre IUPAC |
copper;lanthanum |
InChI |
InChI=1S/Cu.La |
Clave InChI |
FQVNUZAZHHOJOH-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


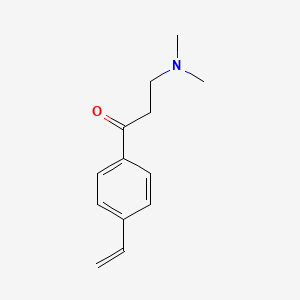

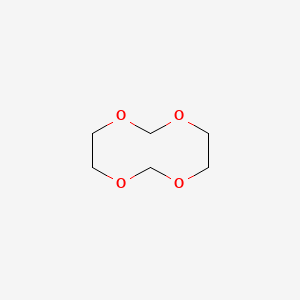

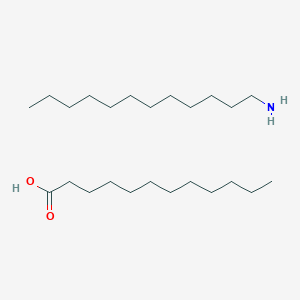

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

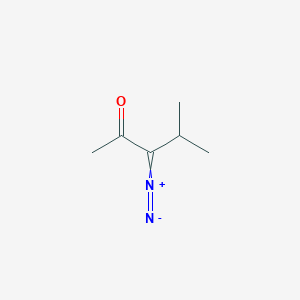
![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
